TM5275 sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

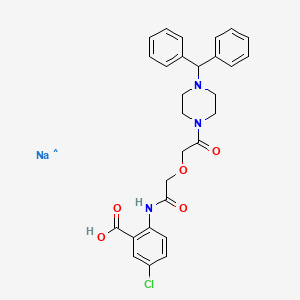

C28H28ClN3NaO5 |

|---|---|

分子量 |

545.0 g/mol |

InChI |

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36); |

InChIキー |

YFKMLXPWGZOTJO-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na] |

製品の起源 |

United States |

Foundational & Exploratory

TM5275 sodium mechanism of action

An In-depth Technical Guide to the Mechanism of Action of TM5275 Sodium

Introduction

Core Mechanism of PAI-1 Inhibition

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? [mdpi.com]

TM5275: A Technical Guide to a Novel PAI-1 Inhibitor and its Therapeutic Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of PAI-1

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Modulation of PAI-1 by TM5275: A Technical Overview of the Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and TM5275

Quantitative Analysis of PAI-1 Inhibition

The inhibitory potential of TM5275 and other related compounds has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of PAI-1 Inhibitors

| Compound | Target | IC50 | Reference(s) |

| TM5275 sodium | PAI-1 | 6.95 μM | |

| TM5441 | PAI-1 | 9.7 - 60.3 μM | |

| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 μM | |

| Aleplasinin (PAZ-417) | PAI-1 | 655 nM | |

| Toddalolactone | PAI-1 | 37.31 ± 3.23 μM | |

| Loureirin B | PAI-1 | 26.10 μM |

Table 2: In Vitro Cellular Effects of TM5275

| Cell Line | TM5275 Concentration | Observed Effect | Reference(s) |

| Vascular Endothelial Cells (VECs) | 20 and 100 μM | Prolonged retention of tPA-GFP | |

| ES-2 and JHOC-9 (Ovarian Cancer) | 70 - 100 μM | Decreased cell viability at 72h | |

| ES-2 and JHOC-9 (Ovarian Cancer) | 100 μM | Suppressed cell growth (48h - 96h) | |

| HT1080 and HCT116 (Cancer) | 50 μM | Induced intrinsic apoptosis |

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties of TM5275 (Rat Models)

| Parameter | Dosage | Value | Model | Reference(s) |

| Antithrombotic Effect | 10 mg/kg | 60.9 ± 3.0 mg (clot weight) | Thrombosis Model | |

| Antithrombotic Effect | 50 mg/kg | 56.8 ± 2.8 mg (clot weight) | Thrombosis Model | |

| Peak Plasma Concentration | 10 mg/kg (oral) | 17.5 ± 5.2 μM | Pharmacokinetics |

The TM5275 Binding Site on PAI-1

Mechanism of Action: Allosteric Modulation

The Branched Pathway of Serpin Inhibition

Serpin-protease interactions follow a branched pathway. In the inhibitory pathway, the protease cleaves the P1-P1' bond in the serpin's RCL, leading to a rapid conformational change where the cleaved RCL inserts into β-sheet A. This traps the protease in a stable, inactive acyl-enzyme intermediate. Alternatively, in the substrate pathway, the acyl-enzyme intermediate is hydrolyzed, releasing the active protease and a cleaved, inactive serpin.

TM5275-Induced Substrate Behavior

Downstream Signaling Effects

Key Experimental Protocols

Computational Docking (Representative Protocol)

-

Ligand Preparation: Generate a 3D structure of TM5275. Assign appropriate atom types and charges and generate possible conformations.

PAI-1/tPA Interaction Assay (SDS-PAGE)

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products on a polyacrylamide gel.

Cell-Based Fibrinolysis Assay (Microscopy)

-

Cell Culture: Culture vascular endothelial cells (VECs) that are engineered to express GFP-tagged tPA (tPA-GFP).

-

Treatment: Treat the cells with TM5275 (e.g., 20 and 100 µM) or a vehicle control.

-

Fibrin Clot Formation: Add plasminogen and fibrinogen to the cell culture to form a fibrin clot on and around the cells.

-

Live-Cell Imaging: Use confocal laser scanning microscopy to monitor the dissolution of the fibrin clot over time. An increased rate of clot lysis in the presence of TM5275 demonstrates enhanced fibrinolytic activity.

Conclusion and Future Directions

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of TM5275 Sodium: A Technical Guide for Drug Development Professionals

Core Concepts: The Significance of PAI-1 Inhibition

TM5275, with the chemical name sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate, emerged from structure-activity relationship studies of its precursor, TM5007, as a derivative with an improved inhibitory profile and better oral bioavailability.

Quantitative Data Summary

| Compound | Chemical Structure | PAI-1 IC50 (µM) | Key Features |

| TM5275 | Sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate | 6.95[2] | Orally bioavailable small molecule.[3] |

| TM5007 | Structure not readily available in public domain | Data not readily available | Precursor to TM5275.[4] |

| TM5441 | Derivative of TM5275, structure not detailed in sources | Data not readily available | A derivative of TM5275 with reported suppressive effects in murine fatty liver models. |

| TM5614 | Derivative of TM5275, structure not detailed in sources | Data not readily available | A clinical candidate developed from the TM5275 scaffold.[5] |

Structure-Activity Relationship (SAR) Insights

The development of TM5275 and its more advanced analogs has been guided by key structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

The general structure of TM5275 consists of three main moieties:

-

A substituted chlorobenzoate group.

-

An amide linkage to an ethoxyacetyl group.

-

A terminal diphenylmethylpiperazine group.

Systematic modifications of these regions in the reported 1,400-analog series likely explored the impact of:

-

Substituents on the benzoate ring: Altering the position and nature of the halogen and other functional groups to optimize binding affinity and selectivity.

-

Derivatives of the piperazine and diphenylmethyl groups: Exploring different cyclic amines and aromatic substitutions to enhance potency and modulate physicochemical properties like solubility and metabolic stability.

The progression from TM5275 to the clinical candidate TM5614 underscores the success of these optimization efforts in improving the overall drug-like properties of the initial lead compound.

Experimental Protocols

The evaluation of TM5275 and its analogs relies on a series of well-defined in vitro and in vivo experiments.

In Vitro PAI-1 Inhibition Assay (Chromogenic)

Materials:

-

Human recombinant tPA

-

Chromogenic tPA substrate (e.g., Spectrozyme® tPA)

-

Assay buffer (e.g., Tris-HCl buffer with Tween 20)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound (e.g., TM5275) in the assay buffer. A DMSO stock solution is typically used, with the final DMSO concentration in the assay kept low (e.g., <1%) to avoid interference.

-

Incubation:

-

tPA Addition and Reaction Initiation:

-

Incubate for a further period (e.g., 10-15 minutes) at the same temperature.

-

Chromogenic Substrate Addition and Measurement:

-

Add the chromogenic tPA substrate to each well.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vivo Models

-

Rat Thrombosis Model: To assess the antithrombotic efficacy, a common model involves inducing thrombus formation in rats (e.g., by placing a silk thread in a blood vessel). The wet weight of the thrombus is measured after treatment with the test compound (e.g., oral gavage of TM5275 at 10 and 50 mg/kg) and compared to a vehicle-treated control group.

-

Hepatic Fibrosis Model: The antifibrotic effects of TM5275 have been studied in rat models of nonalcoholic steatohepatitis (NASH). For example, Fischer 344 rats are fed a choline-deficient L-amino-acid-defined diet for several weeks to induce liver fibrosis. The test compound is administered orally, and the extent of fibrosis is assessed through histological analysis (e.g., Sirius Red staining) and measurement of profibrotic gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to TM5275.

Caption: Logical progression of the TM5275 SAR studies.

Conclusion

References

- 1. Structure-activity relationships of PAI-1 inhibitors | Semantic Scholar [semanticscholar.org]

- 2. Metals affect the structure and activity of human plasminogen activator inhibitor-1. I. Modulation of stability and protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Structure-activity relationships of PAI-1 inhibitors" by Karen Sanders [commons.emich.edu]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. What are the new molecules for PAI-1 inhibitors? [synapse.patsnap.com]

TM5275 Sodium: A Technical Guide to a Novel PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of PAI-1 in Disease

Discovery and Development of TM5275 Sodium

Lead Optimization

Mechanism of Action

Preclinical Pharmacology

The therapeutic potential of TM5275 has been evaluated in a range of preclinical models, demonstrating its efficacy in thrombosis, fibrosis, and cancer.

Antithrombotic Activity

In vivo studies in rats have demonstrated the potent antithrombotic effects of TM5275.

Table 1: Antithrombotic Efficacy of TM5275 in Rat Models

| Model | Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) | Percent Inhibition |

| Arterial Venous Shunt | Vehicle | - | 72.5 ± 2.0 | - |

| TM5275 | 10 | 60.9 ± 3.0 | 16% | |

| TM5275 | 50 | 56.8 ± 2.8 | 21.7% | |

| Ticlopidine | 500 | - | Equivalent to 50 mg/kg TM5275 |

Data sourced from MedchemExpress.

Anti-Fibrotic Activity

TM5275 has shown significant anti-fibrotic effects in models of hepatic and intestinal fibrosis.

Table 2: Efficacy of TM5275 in a Rat Model of Hepatic Fibrosis

| Model | Treatment Group | Outcome | Result |

| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | TM5275 | Hepatic Fibrosis | Markedly ameliorated |

| Activated Hepatic Stellate Cell (HSC) Proliferation | Suppressed | ||

| Hepatic TGF-β1 and Collagen Production | Suppressed | ||

| Porcine Serum-Induced in Diabetic Rats | TM5275 | Hepatic Fibrosis | Markedly ameliorated |

| Activated HSC Proliferation | Suppressed | ||

| Hepatic TGF-β1 and Collagen Production | Suppressed |

Anti-Cancer Activity

Table 3: In Vitro Anti-Proliferative Effects of TM5275

| Cell Line | Cancer Type | Treatment | Effect |

| ES-2 | Ovarian Cancer | 70-100 μM TM5275 (72h) | Decreased cell viability |

| JHOC-9 | Ovarian Cancer | 70-100 μM TM5275 (72h) | Decreased cell viability |

| ES-2 | Ovarian Cancer | 100 μM TM5275 (48-96h) | Suppressed cell growth |

Data sourced from MedchemExpress.

Pharmacokinetics and Toxicology

TM5275 exhibits a favorable pharmacokinetic profile with good oral bioavailability in preclinical species.

Table 4: Pharmacokinetic Parameters of TM5275

| Species | Dose (mg/kg, oral) | Cmax (μM) | Tmax (hours) |

| Rat | 10 | 17.5 ± 5.2 | - |

| Mouse | 50 | - | 1, 2, 6, 24 (sampling times) |

Data for rats sourced from MedchemExpress.

Toxicology studies in mice and rats have indicated very low toxicity for TM5275.

Signaling Pathways

PAI-1 Inhibition and Fibrinolysis

Modulation of TGF-β Signaling in Fibrosis

Caption: TM5275's effect on TGF-β signaling.

Experimental Protocols

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting.

-

Animal Preparation: Male Wistar rats are anesthetized. The right common carotid artery is exposed through a midline cervical incision.

-

Thrombosis Induction: A piece of filter paper (e.g., 2x3 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

-

Blood Flow Monitoring: A Doppler flow probe is placed around the artery, proximal to the injury site, to monitor blood flow continuously. Time to occlusion (TTO) is recorded as the time from FeCl₃ application to the cessation of blood flow.

-

Drug Administration: TM5275 or vehicle is administered orally at specified times before the induction of thrombosis.

-

Endpoint: The primary endpoint is the time to arterial occlusion.

In Vitro PAI-1 Inhibition Assay (Chromogenic)

-

Procedure: a. PAI-1 is pre-incubated with various concentrations of TM5275 in a microplate well for a specified time (e.g., 15 minutes) at room temperature to allow for binding. b. A fixed concentration of tPA is added to the wells and incubated for another period (e.g., 10 minutes) to allow PAI-1 to inhibit tPA. c. The chromogenic substrate is added to the wells. d. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of TM5275 on the viability and proliferation of cancer cells.

-

Cell Culture: Cancer cells (e.g., ES-2 ovarian cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of TM5275 or vehicle (DMSO) and incubated for a specified period (e.g., 24, 48, 72, 96 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Clinical Development Status

Conclusion

References

An In-Depth Technical Guide to the In Vitro PAI-1 Activity Assay of TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM5275 and PAI-1

Mechanism of Action of TM5275

Quantitative Data Presentation

The in vitro efficacy of TM5275 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 | 6.95 μM | Cell-free PAI-1 activity assay |

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| HSC-T6 (rat hepatic stellate cells) | TGF-β1 | Upregulation of Serpine1 (PAI-1) mRNA | - | |

| HSC-T6 | TGF-β1 + TM5275 | Inhibition of TGF-β1-induced Serpine1 mRNA upregulation | - | |

| HSC-T6 | TGF-β1 | Increased cell proliferation | - | |

| HSC-T6 | TGF-β1 + TM5275 | Suppression of TGF-β1-mediated cell proliferation | - | |

| HSC-T6 | TGF-β1 | Increased phosphorylation of AKT | - | |

| HSC-T6 | TGF-β1 + TM5275 | Suppression of TGF-β1-stimulated AKT phosphorylation | No significant effect on ERK1/2 and SMAD2/3 phosphorylation | |

| ES-2 and JHOC-9 (ovarian cancer cells) | TM5275 (70-100 μM) for 72h | Decreased cell viability | - | |

| ES-2 and JHOC-9 | TM5275 (100 μM) for 48-96h | Suppression of cell growth | - | |

| Vascular Endothelial Cells (VECs) | TM5275 (20 and 100 μM) | Prolonged retention of tPA-GFP | Inhibition of tPA-GFP-PAI-1 complex formation |

Table 2: Summary of In Vitro Cell-Based Assay Data for TM5275.

Experimental Protocols

Chromogenic PAI-1 Activity Assay (Representative Protocol)

Materials:

-

Human single-chain tPA

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)

-

TM5275 sodium salt

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.

-

Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic plasmin substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 30 minutes) using a microplate reader.

-

The rate of change in absorbance (mOD/min) is calculated for each well.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a sigmoidal dose-response curve.

PAI-1/tPA Complex Formation Assay (SDS-PAGE and Western Blot)

Materials:

-

Human single-chain tPA

-

This compound salt

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

SDS-PAGE gels

-

Western blot equipment and reagents

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a dilution series of TM5275 in Reaction Buffer.

-

Add a fixed concentration of tPA to each reaction and incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell-Based TGF-β1-Induced PAI-1 Expression and Signaling Assay

Materials:

-

HSC-T6 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound salt

-

Cell lysis buffer and reagents for Western blotting

-

Primary antibodies against phospho-AKT, total AKT, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

Procedure:

-

Seed HSC-T6 cells in appropriate culture plates and allow them to adhere overnight.

-

Serum-starve the cells for a few hours before treatment.

-

Pre-treat the cells with various concentrations of TM5275 for a defined period (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of TGF-β1 for a specific duration (e.g., 24 hours for mRNA analysis, or shorter time points like 15-60 minutes for signaling pathway analysis).

-

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

-

For signaling pathway analysis (Western Blot):

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-AKT and total AKT.

-

After incubation with a secondary antibody, visualize the bands and perform densitometric analysis to quantify the ratio of phosphorylated to total protein.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.

Caption: Simplified TGF-β signaling pathway and the inhibitory effect of TM5275 on AKT phosphorylation.

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Whitepaper: TM5275, a Selective PAI-1 Inhibitor

Introduction

Quantitative Selectivity and Potency Profile

| Target | IC50 | Organism | Notes |

| Plasminogen Activator Inhibitor-1 (PAI-1) | 6.95 µM | Not specified | Orally bioavailable small molecule inhibitor. |

Mechanism of Action

Signaling Pathway Modulated by TM5275

The following diagram illustrates the role of TM5275 in the fibrinolytic pathway.

Experimental Protocols

-

Reagents and Materials:

-

Human recombinant tPA

-

Spectrofluorogenic tPA substrate

-

Assay buffer (e.g., PBS, pH 7.4 with 0.01% Tween 20)

-

TM5275 stock solution in DMSO

-

96-well black microplate

-

Fluorometric plate reader

-

Procedure:

-

Prepare serial dilutions of TM5275 in assay buffer.

-

Add the different concentrations of TM5275 to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

-

Add a fixed concentration of tPA to each well and incubate for another period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the spectrofluorogenic tPA substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

The rate of substrate cleavage is proportional to the residual tPA activity.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a dose-response curve.

-

Cell-Based Fibrinolysis Assay

This assay assesses the ability of TM5275 to enhance fibrinolysis in a cellular context.

-

Reagents and Materials:

-

Vascular endothelial cells

-

Cell culture medium

-

Fibrinogen labeled with a fluorescent probe

-

Thrombin

-

Plasminogen

-

TM5275

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Wash the cells and add a solution containing fluorescently labeled fibrinogen and thrombin to form a fibrin clot over the cell layer.

-

Add plasminogen to the wells.

-

Treat the cells with different concentrations of TM5275 or a vehicle control.

-

Incubate the plate and monitor the dissolution of the fibrin clot over time by measuring the release of the fluorescent probe into the supernatant or by imaging the remaining clot.

-

Quantify the extent of fibrinolysis at different time points for each concentration of TM5275.

In Vivo Studies and Therapeutic Potential

TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic potential.

-

Antithrombotic Activity: In non-human primate models, TM5275 has shown antithrombotic benefits without a significant bleeding effect.

-

Hepatic Fibrosis: In rat models of metabolic syndrome, orally administered TM5275 attenuated the development of hepatic fibrosis by suppressing the proliferation and fibrogenic activity of activated hepatic stellate cells. This effect is partly attributed to the inhibition of TGF-β1-stimulated pathways.

-

Intestinal Fibrosis: In mouse models of chronic intestinal inflammation, oral administration of TM5275 reduced collagen accumulation, suggesting its potential as a treatment for intestinal fibrosis in conditions like Crohn's disease.

-

Ovarian Cancer: TM5275 has been shown to decrease cell viability and suppress cell growth in ovarian cancer cell lines, indicating a potential role in cancer therapy.

Conclusion

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

TM5275 sodium effects on fibrinolysis

An In-Depth Technical Guide to the Fibrinolytic Effects of TM5275 Sodium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanism of Action

Caption: Mechanism of TM5275 in the fibrinolytic pathway.

Quantitative Data Summary: Potency and Efficacy

The activity of TM5275 has been quantified in various in vitro and in vivo models. The following tables summarize the key data points from preclinical studies.

Table 1: In Vitro Potency of TM5275

| Parameter | Value | System/Assay | Reference |

|---|---|---|---|

| IC₅₀ | 6.95 μM | PAI-1 Inhibition | |

| Effective Conc. | 20 - 100 μM | Prolongation of tPA retention on VECs |

| Effective Conc. | 70 - 100 μM | Decreased cancer cell viability (72h) | |

Table 2: In Vivo Efficacy of TM5275

| Animal Model | Dosing Regimen | Key Outcome | Reference |

|---|---|---|---|

| Rat (Metabolic Syndrome) | Oral administration | Attenuated liver fibrosis development | |

| Mouse (TNBS-induced colitis) | 50 mg/kg daily (oral) | Decreased collagen deposition |

| Non-human Primate | Not specified | Demonstrated antithrombotic activity | |

Effects on Fibrinolysis and Cellular Function

TM5275's primary effect is the enhancement of fibrinolysis. Studies on vascular endothelial cells (VECs) have shown that it not only increases fibrinolytic potential in the surrounding plasma but also directly impacts the cell surface environment where fibrinolysis is often initiated.

-

Enhanced Plasmin Generation: By protecting tPA, TM5275 leads to a time-dependent increase in plasminogen accumulation and subsequent plasmin generation on the VEC surface.

-

Accelerated Fibrin Clot Lysis: The culmination of these effects is a measurable enhancement in the dissolution of fibrin clots formed on and around tPA-expressing cells.

Beyond direct fibrinolysis, TM5275 exhibits anti-fibrotic properties by interfering with TGF-β1 signaling. In hepatic stellate cells (HSCs), a key cell type in liver fibrosis, TM5275 was shown to suppress TGF-β1-stimulated proliferation and collagen synthesis by inhibiting AKT phosphorylation.

Caption: TM5275 inhibition of TGF-β1-mediated fibrotic signaling.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to characterize TM5275's effects on fibrinolysis at the cellular level.

Protocol: tPA Retention on VECs via Total Internal Reflection Fluorescence Microscopy (TIRFM)

Objective: To visualize and quantify the retention time of secreted tPA on the surface of vascular endothelial cells in the presence or absence of TM5275.

Methodology:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on fibronectin-coated glass-bottom dishes suitable for TIRFM.

-

Transfection: Cells are transfected with a plasmid encoding for tPA tagged with a green fluorescent protein (tPA-GFP) using a suitable lipid-based transfection reagent.

-

Pre-incubation: 24-48 hours post-transfection, cells are washed with serum-free media. Experimental groups are pre-incubated with vehicle control or TM5275 (20 μM and 100 μM) for 30 minutes.

-

Stimulation of Secretion: tPA-GFP secretion is stimulated by adding a secretagogue (e.g., histamine or phorbol 12-myristate 13-acetate).

-

TIRF Imaging: Immediately following stimulation, the cell surface is imaged using TIRFM. This technique selectively excites fluorophores within ~100 nm of the glass-water interface, allowing for specific visualization of cell-surface-retained tPA-GFP.

-

Data Acquisition: Time-lapse images are captured every 10 seconds for a period of 20-30 minutes.

-

Analysis: The fluorescence intensity of individual tPA-GFP puncta on the cell surface is tracked over time. The decay of the fluorescence signal, representing the dissociation of tPA-GFP from the cell surface, is fitted to an exponential decay curve to calculate the retention half-life for each experimental condition.

Protocol: Fibrin Clot Lysis Assay via Confocal Laser Scanning Microscopy

Objective: To visually and quantitatively assess the rate of fibrin clot dissolution on the surface of tPA-expressing cells treated with TM5275.

Methodology:

-

Cell Preparation: HUVECs expressing tPA-GFP are prepared as described in protocol 4.1.

-

Fibrin Clot Formation: The cell culture medium is replaced with a fibrinogen solution containing Alexa Fluor 647-labeled fibrinogen (for visualization) and plasminogen. A low concentration of thrombin is added to initiate fibrin polymerization, forming a fluorescently labeled fibrin clot over the cell monolayer.

-

Treatment Application: Immediately after clot formation, the overlaying solution is replaced with a medium containing either vehicle control or TM5275 (20 μM and 100 μM).

-

Confocal Imaging: The cells and the overlying clot are imaged using a confocal laser scanning microscope. A z-stack is acquired at multiple positions every 5-10 minutes for several hours.

-

Analysis: The total fluorescence intensity of the Alexa Fluor 647-labeled fibrin clot is quantified for each time point. The rate of decrease in fluorescence, corresponding to the rate of clot lysis, is calculated. Areas of lysis (dark zones) appearing around tPA-GFP expressing cells are also measured.

Caption: Experimental workflow for the VEC fibrin clot lysis assay.

Conclusion and Future Directions

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]

The Interplay of TM5275 and Sodium in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM5275: A Potent Inhibitor of PAI-1-Mediated Fibrosis

Mechanism of Action

Furthermore, TM5275 has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. In hepatic stellate cells (HSCs), TM5275 attenuates TGF-β1-stimulated proliferation and fibrogenic activity by inhibiting AKT phosphorylation, without affecting SMAD2/3 and ERK1/2 phosphorylation.

Quantitative Data on the Effects of TM5275

The anti-fibrotic efficacy of TM5275 has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

| Parameter | Value | Reference |

| IC50 for PAI-1 Inhibition | 6.95 μM |

| In Vivo Model | Treatment Group | Parameter | Result | Reference |

| TNBS-induced intestinal fibrosis in mice | 50 mg/kg TM5275 | Collagen Deposition | Significantly reduced compared to control | |

| TNBS-induced intestinal fibrosis in mice | 50 mg/kg TM5275 | MMP-9 Production | Upregulated compared to control | |

| Rat thrombosis model | 10 mg/kg TM5275 | Blood Clot Weight | 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle) | |

| Rat thrombosis model | 50 mg/kg TM5275 | Blood Clot Weight | 56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle) |

Signaling Pathways

The signaling cascade initiated by TGF-β and modulated by TM5275 is crucial in the context of ECM remodeling.

Caption: TM5275 modulates TGF-β signaling in fibrosis.

Experimental Protocols

This model is widely used to study intestinal fibrosis, mimicking aspects of Crohn's disease.

-

Animals: 6-week-old female BALB/c mice are typically used.

-

Induction:

-

Mice are anesthetized.

-

A catheter is inserted intrarectally.

-

A solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is administered. The concentration and volume of TNBS and ethanol need to be optimized for the specific mouse strain and housing conditions to achieve significant fibrosis with minimal mortality.

-

Repeated administrations (e.g., weekly for several weeks) are necessary to induce chronic inflammation and fibrosis.

-

-

TM5275 Administration: TM5275 can be administered orally, for example, as a carboxymethyl cellulose suspension, daily for a specified period after the induction of fibrosis.

-

Assessment of Fibrosis:

-

Histology: Colon tissues are fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition.

-

Collagen Content: Quantified using the Sircol collagen assay.

-

MMP-9 Levels: Measured in colon tissue homogenates by ELISA.

-

This dye-binding assay quantifies the total soluble or insoluble collagen content in tissues.

-

Sample Preparation (for insoluble collagen):

-

A weighed amount of tissue (e.g., 20-30 mg) is placed in a digestion tube.

-

A fragmentation reagent is added, and the sample is incubated at 65°C for 2-3 hours to convert insoluble collagen to soluble gelatin.

-

The sample is centrifuged to obtain a clear supernatant.

-

-

Assay Procedure:

-

Aliquots of the supernatant (or standards) are added to microcentrifuge tubes.

-

Sircol Dye Reagent is added, and the mixture is incubated for 30 minutes to allow the formation of a collagen-dye complex precipitate.

-

The tubes are centrifuged, and the supernatant containing unbound dye is discarded.

-

The pellet is washed, and the bound dye is released using a release reagent.

-

The absorbance of the released dye is measured spectrophotometrically (typically around 550-556 nm).

-

Collagen concentration is determined by comparison to a standard curve.

-

This immunoassay quantifies the concentration of MMP-9 in biological samples.

-

Sample Preparation (Tissue Homogenate):

-

Tissue is weighed and homogenized on ice in a suitable buffer (e.g., PBS with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 5000 x g) at 4°C to pellet cellular debris.

-

The supernatant is collected for analysis.

-

-

Assay Procedure (Sandwich ELISA):

-

A microplate pre-coated with an anti-MMP-9 antibody is used.

-

Standards and samples are added to the wells and incubated.

-

After washing, a biotin-conjugated anti-MMP-9 antibody is added and incubated.

-

Following another wash, streptavidin-HRP conjugate is added and incubated.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

The absorbance is read at 450 nm, and the MMP-9 concentration is calculated from the standard curve.

-

Sodium: A Modulator of ECM Homeostasis

Emerging evidence suggests that local sodium concentrations can significantly influence ECM remodeling, particularly in the skin. High salt conditions have been shown to alter fibroblast behavior and ECM production.

Mechanism of Action

High extracellular sodium concentrations can create a hyperosmotic environment, which can directly impact cellular functions. In human dermal fibroblasts, a high-salt environment has been shown to decrease cell motility and ECM production. Specifically, sodium ions, but not chloride ions, appear to be crucial for modulating collagen production.

Quantitative Data on the Effects of Sodium

| In Vitro Model | Condition | Parameter | Result | Reference |

| Human Dermal Fibroblasts | High Salt Diet (in vivo model) | Acta2, Fn, and Col1a1 expression in inflamed skin | Decreased | |

| Human Fibroblastic Cells | 0.1M excess NaCl in culture medium | Collagen Synthesis | Increased | |

| Human Fibroblastic Cells | 0.1M excess NaCl in culture medium | Ratio of Type III to Total Collagen | Increased | |

| Human Peritoneal Fibroblasts | Additional NaCl in culture media | Fibronectin (FN) mRNA expression | Increased | |

| Human Peritoneal Fibroblasts | Additional NaCl in culture media | Collagen level | Increased |

Experimental Workflow for High Salt Fibroblast Culture

Caption: Workflow for studying high salt effects on fibroblasts.

Experimental Protocols

-

Cell Isolation and Culture:

-

Primary fibroblasts can be isolated from tissue biopsies (e.g., skin).

-

Cells are typically cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

-

High Salt Treatment:

-

Once cells reach a desired confluency (e.g., 80-90%), the standard medium is replaced with a medium containing an elevated concentration of NaCl (e.g., an additional 0.1 M).

-

An osmotic control, such as mannitol at an equimolar concentration, should be included to distinguish between ionic and osmotic effects.

-

-

Analysis of ECM Production:

-

RNA Isolation and qPCR: To measure the mRNA expression of ECM genes like COL1A1 and FN1.

-

Collagen Assay: To quantify total collagen in the cell lysate or conditioned medium.

-

Western Blotting: To analyze the protein levels of specific ECM components.

-

Potential Interplay between TM5275 and Sodium in ECM Remodeling

Caption: Hypothesized interplay of sodium and TM5275 in ECM.

Conclusion

References

In-Depth Technical Guide: Preclinical Pharmacology of TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to TM5275

Mechanism of Action

Signaling Pathways

In the context of fibrosis, particularly liver fibrosis, TM5275 has been shown to interfere with the transforming growth factor-beta 1 (TGF-β1) signaling pathway in hepatic stellate cells (HSCs). TGF-β1 is a potent pro-fibrotic cytokine that stimulates HSC activation and extracellular matrix deposition. TM5275 attenuates TGF-β1-stimulated proliferation and fibrogenic activity of HSCs by inhibiting the phosphorylation of AKT, a key downstream signaling molecule.[1]

In Vitro Pharmacology

PAI-1 Inhibition

| Parameter | Value | Reference |

| IC50 (PAI-1) | 6.95 μM | [2] |

In Vivo Pharmacology

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated the oral bioavailability of TM5275. Following a single oral administration of 10 mg/kg in rats, a maximum plasma concentration (Cmax) of 17.5 ± 5.2 μM was achieved.[2] Comprehensive pharmacokinetic parameters such as time to maximum concentration (Tmax), elimination half-life (t1/2), and absolute oral bioavailability are not yet fully publicly available.

| Species | Dose (Oral) | Cmax | Tmax | t1/2 | Oral Bioavailability (%) | Reference |

| Rat | 10 mg/kg | 17.5 ± 5.2 μM | Not Reported | Not Reported | Orally Bioavailable | [2] |

Efficacy Studies

In rat models of thrombosis, oral administration of TM5275 demonstrated significant antithrombotic effects.

| Model | Species | Dosing Regimen (Oral) | Key Findings | Reference |

| Thrombosis Model | Rat | 10 mg/kg | Significant reduction in blood clot weight. | |

| Thrombosis Model | Rat | 50 mg/kg | Significant reduction in blood clot weight. |

TM5275 has shown efficacy in attenuating liver fibrosis in two distinct rat models.

| Model | Species | Dosing Regimen | Key Findings | Reference |

| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | Fischer 344 Rat | 50 mg/kg/day (in drinking water) | Attenuated development of hepatic fibrosis. | |

| Porcine Serum (PS)-Induced Fibrosis | Diabetic OLETF Rat | 50 mg/kg/day & 100 mg/kg/day (in drinking water) | Suppressed PS-mediated liver fibrosis development. |

In a mouse model of intestinal fibrosis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), TM5275 demonstrated anti-fibrotic activity.

| Model | Species | Dosing Regimen (Oral) | Key Findings | Reference |

| TNBS-Induced Colitis | Mouse | 50 mg/kg/day | Significantly reduced collagen deposition. |

Toxicology

Preclinical studies in rodents and primates have indicated that TM5275 has a low toxicity profile, with no observed adverse effects on major organ systems or hemostatic function. However, specific quantitative toxicological data, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), are not publicly available.

Experimental Protocols

In Vivo Models

This model is commonly used to evaluate the efficacy of antithrombotic agents.

Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats. Make a midline cervical incision and carefully expose the common carotid artery.

-

Drug Administration: Administer TM5275 or vehicle orally at the desired dose and time point before thrombus induction.

-

Thrombus Induction: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-50%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 5-10 minutes).

-

Blood Flow Monitoring: Monitor carotid artery blood flow using a Doppler flow probe to determine the time to occlusion.

-

Thrombus Isolation and Measurement: After a set period, excise the thrombosed arterial segment and weigh the isolated thrombus.

This is a well-established nutritional model for inducing non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis.

Protocol:

-

Animal Model: Use male Fischer 344 rats.

-

Dietary Induction: Feed the rats a CDAA diet for an extended period (e.g., 12 weeks) to induce liver fibrosis. A control group should receive a choline-supplemented amino acid (CSAA) diet.

-

Drug Administration: Administer TM5275 or vehicle in the drinking water at the desired daily dose (e.g., 50 mg/kg/day).

-

Assessment of Fibrosis: At the end of the study period, sacrifice the animals and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen), and biochemical assays (e.g., hydroxyproline content).

In Vitro Assays

This assay is used to evaluate the effect of TM5275 on a key signaling pathway in HSC activation.

Protocol:

-

Cell Culture: Culture a rat hepatic stellate cell line (e.g., HSC-T6) in appropriate media. Seed the cells in culture plates and allow them to adhere.

-

Serum Starvation: Before treatment, serum-starve the cells for a period (e.g., 24 hours) to reduce basal signaling.

-

Treatment: Pre-incubate the cells with various concentrations of TM5275 or vehicle for a defined time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 10 ng/mL) for a specific duration (e.g., 30 minutes).

-

Cell Lysis and Western Blotting: Lyse the cells and collect the protein extracts. Perform Western blotting using primary antibodies against phosphorylated AKT (p-AKT) and total AKT. Use an appropriate loading control (e.g., β-actin or GAPDH).

-

Quantification: Quantify the band intensities to determine the ratio of p-AKT to total AKT.

Conclusion

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

References

- 1. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: TM5275 Sodium Dosage for Mouse Models of Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the dosages and administration of TM5275 in various mouse models of fibrosis as reported in preclinical studies.

Table 1: TM5275 Dosage and Administration in Mouse Models of Fibrosis

| Fibrosis Model | Mouse Strain | TM5275 Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Lung Fibrosis (TGF-β1-induced) | C57BL/6 | 40 mg/kg/day | Oral gavage | 10 days | Almost completely blocked TGF-β1-induced lung fibrosis. | [1] |

| Diabetic Kidney Disease | C57BL/6 | 50 mg/kg/day | Oral | 16 weeks | Inhibited albuminuria, mesangial expansion, and ECM accumulation. | [2] |

| Intestinal Fibrosis (TNBS-induced) | BALB/c | 10 mg/kg/day and 50 mg/kg/day | Oral (in carboxymethyl cellulose suspension) | 2 weeks | Attenuated fibrogenesis by decreasing collagen accumulation. | [3] |

Signaling Pathways

One of the key downstream effects of TM5275 is the inhibition of AKT phosphorylation.[4] The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition by TM5275 contributes to the suppression of fibrotic processes.

Caption: TGF-β signaling pathway in fibrosis and points of intervention by TM5275.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for inducing and assessing fibrosis in mouse models and the subsequent evaluation of TM5275's efficacy.

Caption: General experimental workflow for evaluating TM5275 in mouse models of fibrosis.

Detailed Experimental Protocols

Protocol 1: Induction of Lung Fibrosis with Bleomycin

Materials:

-

Bleomycin sulfate

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Animal gavage needles

Procedure:

-

Anesthetize mice (e.g., C57BL/6, 8-10 weeks old) using isoflurane.

-

Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.

-

Allow the mice to recover on a warming pad.

-

Begin TM5275 or vehicle treatment at a predetermined time point post-bleomycin administration (e.g., day 7 for therapeutic intervention studies).

-

Administer TM5275 (e.g., 40 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 14-21 days).

-

At the end of the treatment period, euthanize the mice and collect lung tissue for analysis.

Protocol 2: Induction of Intestinal Fibrosis with TNBS

Materials:

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

Carboxymethyl cellulose (CMC)

-

Catheter

Procedure:

-

Anesthetize mice (e.g., BALB/c, 6-8 weeks old).

-

Slowly administer TNBS (typically 1.0-2.5 mg in 100 µL of 50% ethanol) intrarectally using a catheter.

-

To induce chronic fibrosis, repeat the TNBS administration weekly for a specified number of weeks (e.g., 6-8 weeks).[3]

-

Initiate TM5275 or vehicle treatment after the onset of fibrosis.

-

Orally administer TM5275 (e.g., 10 or 50 mg/kg) suspended in CMC daily.

-

Continue treatment for a specified duration (e.g., 2 weeks).

-

At the end of the study, euthanize the mice and collect colon tissue for analysis.

Protocol 3: Sircol Collagen Assay for Tissue Samples

Materials:

-

Sircol™ Soluble Collagen Assay kit

-

Pepsin

-

0.5 M acetic acid

-

Homogenizer

-

Microplate reader

Procedure:

-

Excise and weigh a portion of the fibrotic tissue (e.g., lung, colon).

-

Homogenize the tissue in 0.5 M acetic acid containing pepsin (e.g., 1 mg/10 mg of tissue).

-

Incubate the homogenate at 4°C overnight with gentle shaking to extract soluble collagen.

-

Centrifuge the homogenate to pellet insoluble material.

-

Collect the supernatant containing the acid-pepsin soluble collagen.

-

Follow the manufacturer's instructions for the Sircol™ assay to quantify the collagen content in the supernatant.

-

Briefly, add Sircol dye reagent to the samples and standards, incubate, and then centrifuge to pellet the collagen-dye complex.

-

Discard the supernatant, and dissolve the pellet in the alkali reagent provided.

-

Read the absorbance at 555 nm using a microplate reader.

-

Calculate the collagen concentration based on the standard curve.

Protocol 4: Hydroxyproline Assay for Total Collagen Content

Materials:

-

Hydroxyproline assay kit

-

Hydrochloric acid (6 M)

-

Heating block or oven

-

Activated charcoal

Procedure:

-

Take a known weight of the tissue sample.

-

Hydrolyze the tissue in 6 M HCl at 110-120°C for 18-24 hours in a sealed tube.

-

Neutralize the hydrolysate with NaOH.

-

Decolorize the sample with activated charcoal if necessary and centrifuge.

-

Use the supernatant for the hydroxyproline assay following the kit manufacturer's protocol.

-

The principle of the assay involves the oxidation of hydroxyproline, followed by a colorimetric reaction.

-

Read the absorbance at the specified wavelength (typically around 560 nm).

-

Calculate the hydroxyproline content from a standard curve and convert to total collagen content (hydroxyproline content is approximately 13.5% of collagen by weight).

Protocol 5: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Primary antibody against α-SMA

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with the primary anti-α-SMA antibody overnight at 4°C.

-

Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen localization.

-

Counterstain the sections with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Examine the slides under a microscope to visualize and quantify the α-SMA positive cells (myofibroblasts).

Protocol 6: Quantitative PCR (qPCR) for Fibrotic Gene Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Col1a1, Tgfb1) and a housekeeping gene (e.g., Gapdh, Actb)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the tissue samples using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, qPCR master mix, and specific primers for the genes of interest.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the housekeeping gene.

These protocols provide a foundation for investigating the anti-fibrotic effects of TM5275 in mouse models. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.

References

- 1. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TM5275 Sodium Oral Gavage Administration in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mechanism of Action

Signaling Pathway of TM5275 in Attenuating Hepatic Fibrosis

Quantitative Data from In Vivo Rat Studies

The following tables summarize the quantitative data from key studies involving the oral administration of TM5275 in rats.

Table 1: Efficacy of TM5275 in a Rat Thrombosis Model

| Treatment Group | Dose (mg/kg) | Route | Blood Clot Weight (mg, mean ± SD) | Reference |

| Vehicle (0.5% CMC) | - | Oral Gavage | 72.5 ± 2.0 | |

| TM5275 | 10 | Oral Gavage | 60.9 ± 3.0 | |

| TM5275 | 50 | Oral Gavage | 56.8 ± 2.8 | |

| Ticlopidine | 500 | Oral Gavage | Equivalent to 50 mg/kg TM5275 |

Table 2: Pharmacokinetics of TM5275 in Rats

| Dose (mg/kg) | Route | Plasma Concentration (μM, mean ± SD) | Time Point | Reference |

| 10 | Oral Gavage | 17.5 ± 5.2 | Not specified |

Table 3: Effects of TM5275 on Hepatic Fibrosis in a Rat Model

| Treatment Group | Dose (mg/kg/day) | Route | Key Findings | Reference |

| CDAA Diet + Vehicle | - | Drinking Water | Severe hepatic fibrosis | |

| CDAA Diet + TM5275 | 50 | Drinking Water | Marked amelioration of hepatic fibrosis, suppressed proliferation of activated hepatic stellate cells |

Experimental Protocols

Protocol 1: Preparation of TM5275 Sodium for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to rats.

Materials:

-

This compound salt (e.g., from MedchemExpress, Selleck Chemicals)

-

Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water

-

Sterile water for injection or distilled water

-

Weighing scale

-

Spatula

-

Conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Calculate the required amount of this compound and vehicle. The volume to be administered is typically between 10-20 mL/kg body weight for rats. For a target dose of 50 mg/kg in a 300g rat, with a dosing volume of 10 mL/kg, the final concentration of the suspension should be 5 mg/mL.

-

Prepare the 0.5% CMC-Na vehicle. Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Mix thoroughly until a homogenous solution is formed. A magnetic stirrer can be used to facilitate dissolution.

-

Weigh the this compound. Accurately weigh the calculated amount of this compound powder.

-

Prepare the suspension. Add the weighed this compound to the appropriate volume of the 0.5% CMC-Na vehicle in a conical tube.

-

Mix thoroughly. Vortex the suspension vigorously until a homogenous suspension is achieved. Ensure there are no visible clumps of powder. For larger volumes, a magnetic stirrer can be used. The suspension should be prepared fresh daily.

Experimental Workflow for TM5275 Suspension Preparation

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

TM5275 Sodium: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

Table 1: In Vitro Efficacy of TM5275

| Cell Line | Cell Type | Effect | Concentration Range | Treatment Duration | Reference |

| ES-2 | Ovarian Cancer | Decreased cell viability, suppressed cell growth | 70-100 µM | 72 hours | |

| JHOC-9 | Ovarian Cancer | Decreased cell viability, suppressed cell growth | 70-100 µM | 72 hours | |

| HT1080 | Fibrosarcoma | Increased apoptosis (caspase 3/7 activity) | Up to 100 µM | Not specified | |

| HCT116 | Colon Carcinoma | Increased apoptosis (caspase 3/7 activity) | Up to 100 µM | Not specified | |

| HSC-T6 | Rat Hepatic Stellate Cells | Inhibition of TGF-β1-stimulated proliferation and fibrogenic activity | Not specified | Not specified |

Signaling Pathways Affected by TM5275

Experimental Protocols

Protocol 1: Preparation of TM5275 Sodium Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound salt

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Determine the desired concentration of the stock solution. A common stock concentration is 100 mM.

-

Based on the molecular weight of this compound, calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

-

Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve the desired concentration. For example, for a 100 mM stock solution, dissolve the this compound in a volume of DMSO that will result in this final concentration.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

-

Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Note: DMSO can be toxic to cells at high concentrations. Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%).

Protocol 2: General Cell Culture Experiment with TM5275

This protocol provides a general workflow for treating cultured cells with TM5275.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium appropriate for the cell line

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Sterile pipette tips and tubes

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the specific assay and cell line.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of Treatment Media:

-

Thaw the TM5275 stock solution.

-

Prepare serial dilutions of the TM5275 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest TM5275 concentration) in your experimental design.

-

-

Cell Treatment:

-

After the cells have adhered, carefully aspirate the old medium.

-

Add the prepared treatment media (containing different concentrations of TM5275 or the vehicle control) to the respective wells.

-

Return the plates to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Endpoint Assay:

-

Following the treatment period, perform the desired endpoint assay to assess the effects of TM5275. This could include:

-

Cell Viability/Proliferation Assays (e.g., MTT, WST-1, or CellTiter-Glo®): Follow the manufacturer's instructions for the chosen assay.

-

Apoptosis Assays (e.g., Caspase activity assays, Annexin V staining): Analyze caspase activation or phosphatidylserine externalization as per standard protocols.

-

Western Blotting: Lyse the cells and analyze protein expression levels of target proteins in the signaling pathways of interest.

-

Quantitative PCR (qPCR): Isolate RNA and analyze the gene expression of target genes.

-

-

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: General workflow for cell culture experiments with TM5275.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TM5275 Sodium in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM5275 sodium has demonstrated anti-angiogenic properties by inhibiting endothelial cell branching in three-dimensional Matrigel assays.[1] This document provides detailed protocols for the tube formation assay and the cell migration assay to quantitatively assess the anti-angiogenic effects of TM5275.

Mechanism of Action: PAI-1 Inhibition in Angiogenesis

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound in relevant assays.

| Parameter | Value | Assay Condition |

| IC₅₀ (Cell-Free PAI-1 Activity) | 6.95 µM | Biochemical assay measuring PAI-1 inhibition. |

| Compound | Concentration | Assay | Cell Type | Observed Effect |

| This compound | 20 µM | tPA-GFP Retention | Vascular Endothelial Cells (VECs) | Significantly prolonged the retention of tissue plasminogen activator (tPA) on the cell surface. |

| This compound | 100 µM | tPA-GFP Retention | Vascular Endothelial Cells (VECs) | Significantly prolonged the retention of tissue plasminogen activator (tPA) on the cell surface. |

| This compound | 50 - 100 µM | Endothelial Cell Branching | Endothelial Cells | Inhibition of endothelial cell branching in a 3D Matrigel assay.[1] |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel)

-

This compound

-

96-well tissue culture plates

-

Calcein AM (for visualization)

-

Fluorescence microscope

Protocol:

-

Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free endothelial basal medium (EBM). Perform a cell count and adjust the cell suspension to a concentration of 2 x 10⁵ cells/mL.

-

Treatment: Prepare serial dilutions of this compound in EBM. A suggested starting concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO or PBS, depending on the solvent for TM5275).

-

Seeding: Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each BME-coated well. Immediately add 100 µL of the TM5275 dilution or vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a phase-contrast microscope.

-

Visualization and Quantification:

-

After the incubation period, carefully remove the medium.

-

Wash the cells gently with pre-warmed PBS.

-

Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.

-

Visualize the tube network using a fluorescence microscope.

-

Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Serum-free Endothelial Basal Medium (EBM)

-

Chemoattractant (e.g., VEGF, 50 ng/mL)

-

This compound

-

24-well Transwell inserts (8 µm pore size)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet or Diff-Quik)

-

Light microscope

Protocol:

-

Preparation of Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of EBM containing the chemoattractant (e.g., VEGF).

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free EBM for 4-6 hours prior to the assay. Harvest the cells and resuspend them in serum-free EBM at a concentration of 1 x 10⁶ cells/mL.

-

Treatment: Prepare different concentrations of this compound in the cell suspension. A suggested starting range is 1 µM to 100 µM. Include a vehicle control.

-

Seeding: Add 100 µL of the treated HUVEC suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-6 hours.

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Staining and Visualization:

-

Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

-

Quantification: Count the number of migrated cells in several random fields of view under a light microscope. Calculate the average number of migrated cells per field for each treatment condition.

Visualizations

Caption: Workflow for TM5275 in vitro angiogenesis assays.

References

Application Notes and Protocols for TM5275 in Diabetic Nephropathy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Caption: Mechanism of action of TM5275.

Signaling Pathways in Diabetic Nephropathy

Experimental Protocols

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

This protocol describes the induction of diabetes in C57BL/6 mice using streptozotocin (STZ) and subsequent long-term treatment with TM5275 to evaluate its therapeutic effects on diabetic nephropathy.

Materials:

-

6-week-old male C57BL/6 mice

-

Streptozotocin (STZ)

-

Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)

-

TM5275

-

0.5% carboxymethyl cellulose (CMC) solution

-

Blood glucose meter and strips

-

Metabolic cages for urine collection

-

Anesthetic (e.g., 16.5% urethane)

Procedure:

-

Induction of Diabetes:

-

Fast the mice for 4-6 hours prior to STZ injection.

-

Prepare a fresh solution of STZ in cold sodium citrate buffer.

-

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight.

-

For control mice, inject an equivalent volume of sodium citrate buffer.

-

Confirm the induction of diabetes by measuring blood glucose levels 72 hours and 7 days post-injection. Mice with blood glucose levels ≥ 250 mg/dL are considered diabetic.

-

-

TM5275 Administration:

-

Prepare a suspension of TM5275 in 0.5% CMC.

-

Administer TM5275 orally to the diabetic mice at a dose of 50 mg/kg/day for 16 weeks.

-

Administer the vehicle (0.5% CMC) to both diabetic and non-diabetic control groups.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and blood glucose levels regularly throughout the 16-week period.

-

At the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.

-

At 16 weeks, sacrifice the mice via anesthesia.

-

Collect blood samples for the measurement of plasma creatinine.

-

Harvest the kidneys, weigh them, and process them for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., real-time RT-PCR for fibrosis and inflammation markers).

-

Caption: In vivo experimental workflow.

In Vitro Model: PAI-1-Induced Fibrotic and Inflammatory Responses

Materials:

-

mProx24 cells

-

Cell culture medium and supplements

-

TM5275

-

Reagents for real-time RT-PCR (RNA extraction kit, reverse transcriptase, primers for TGF-β1, collagen Iα1, and MCP-1)

-

Plasmin activity assay kit

Procedure:

-

Cell Culture and Treatment:

-

Culture mProx24 cells under standard conditions.

-

Pre-treat the cells with TM5275 for 4 hours.

-

-

Gene Expression Analysis:

-

Isolate total RNA from the treated cells.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct real-time RT-PCR to measure the mRNA expression levels of fibrotic markers (e.g., TGF-β1, collagen Iα1) and inflammatory markers (e.g., MCP-1).

-

-

Plasmin Activity Assay:

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of TM5275 in STZ-induced diabetic mice.

Table 1: Metabolic and Renal Parameters in STZ-Induced Diabetic Mice Treated with TM5275

| Parameter | Control | Diabetic (Vehicle) | Diabetic + TM5275 (50 mg/kg) |

| Body Weight (g) | 28.5 ± 0.6 | 21.3 ± 0.7 | 22.1 ± 0.9 |

| Kidney/Body Weight (mg/g) | 10.2 ± 0.4 | 19.8 ± 1.1 | 18.9 ± 1.2 |

| Plasma Glucose (mg/dL) | 158 ± 8 | 512 ± 25 | 505 ± 31 |

| Plasma Creatinine (mg/dL) | 0.21 ± 0.02 | 0.35 ± 0.04 | 0.32 ± 0.03 |

| Urinary Albumin (μ g/day ) | 25.4 ± 3.1 | 128.6 ± 15.2 | 75.3 ± 9.8† |

| Glomerular Volume (x10^5 μm^3) | 3.8 ± 0.2 | 6.9 ± 0.4 | 6.5 ± 0.5 |

| Fractional Mesangial Area (%) | 15.1 ± 0.8 | 32.4 ± 1.5 | 21.7 ± 1.2† |

*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SE.

Table 2: Effect of TM5275 on Renal Fibrosis and Inflammation Markers in STZ-Induced Diabetic Mice

| Marker (mRNA expression, fold change) | Control | Diabetic (Vehicle) | Diabetic + TM5275 (50 mg/kg) |

| Collagen Iα1 | 1.0 ± 0.1 | 3.2 ± 0.4 | 1.8 ± 0.3† |

| Fibronectin | 1.0 ± 0.2 | 2.8 ± 0.3 | 1.5 ± 0.2† |

| α-SMA | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.4 ± 0.2† |

| MCP-1 | 1.0 ± 0.1 | 3.5 ± 0.5 | 1.9 ± 0.3† |

| F4/80 | 1.0 ± 0.2 | 3.1 ± 0.4 | 1.7 ± 0.3† |

| PAI-1 | 1.0 ± 0.1 | 2.9 ± 0.3 | 1.6 ± 0.2† |

*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SE.

Conclusion

References

- 1. Plasminogen activator inhibitor-1 and diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A PAI-1 Mutant, PAI-1R, Slows Progression of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TM5275 Sodium in Tumor Microenvironment Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Key Applications in Tumor Microenvironment Research

-

Induction of Apoptosis: TM5275 has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for studying programmed cell death pathways within the TME.

-